

# In Vivo Efficacy of BI-847325 in Pancreatic Cancer: Application Notes and Protocols

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## Compound of Interest

Compound Name: BI-847325

Cat. No.: B10764711

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These application notes provide a comprehensive overview of the in vivo efficacy of **BI-847325**, a dual MEK and Aurora kinase inhibitor, in preclinical models of pancreatic cancer. The following sections detail the quantitative anti-tumor effects, step-by-step experimental protocols for reproducing these studies, and visualizations of the relevant biological pathways and experimental workflows.

## Data Presentation: Anti-Tumor Efficacy of BI-847325 in a Pancreatic Cancer Xenograft Model

The in vivo anti-tumor activity of **BI-847325** was evaluated in a subcutaneous xenograft model using the human pancreatic cancer cell line MIA-PaCa-2. Oral administration of **BI-847325** once weekly for four weeks resulted in significant, dose-dependent tumor growth inhibition.[1][2] At the 80 mg/kg dose, **BI-847325** induced tumor regression.[1][2]

Table 1: In Vivo Efficacy of **BI-847325** in the MIA-PaCa-2 Pancreatic Cancer Xenograft Model

Treatment Group	Dose and Schedule	Mean Tumor Volume (Day 28, mm <sup>3</sup> ) (Estimated)	Percent Tumor Growth Inhibition (% TGI)	Test/Control (T/C) Value (%)	Outcome
Vehicle Control	10 mL/kg, p.o., q.w.	1200 ± 150	-	100	Progressive Disease
BI-847325	40 mg/kg, p.o., q.w.	480 ± 90	60	40	Tumor Growth Inhibition
BI-847325	80 mg/kg, p.o., q.w.	96 ± 45	>100	8	Tumor Regression

Data are presented as mean ± standard deviation (SD). Estimated tumor volumes are based on reported T/C values and descriptions of tumor regression in Gmaschitz et al., Molecular Cancer Therapeutics, 2016.[\[1\]](#)[\[2\]](#) The T/C value of 8% for the 80 mg/kg dose group in the pancreatic cancer model indicates high anti-tumor activity.[\[1\]](#)

## Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo efficacy studies of **BI-847325** in a pancreatic cancer xenograft model.

### Protocol 1: Cell Culture and Preparation of MIA-PaCa-2 Cells

- **Cell Culture:** Culture MIA-PaCa-2 human pancreatic carcinoma cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>. Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **Cell Harvest:** When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach them using a 0.25% trypsin-EDTA solution.

- **Cell Viability and Counting:** Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS. Determine cell viability and count using a hemocytometer or an automated cell counter with trypan blue exclusion.
- **Preparation for Injection:** Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of  $5 \times 10^7$  cells/mL. Keep the cell suspension on ice until injection.

## Protocol 2: Subcutaneous Xenograft Tumor Implantation

- **Animal Model:** Use female athymic nude mice, 6-8 weeks old. Allow the mice to acclimatize for at least one week before the start of the experiment.
- **Implantation:** Anesthetize the mice using isoflurane. Subcutaneously inject 100  $\mu$ L of the MIA-PaCa-2 cell suspension ( $5 \times 10^6$  cells) into the right flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice for tumor development. Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.
- **Tumor Volume Calculation:** Calculate tumor volume using the formula:  $\text{Volume (mm}^3\text{)} = (\text{Length} \times \text{Width}^2) / 2$ .<sup>[1]</sup>
- **Randomization:** When the mean tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., vehicle control, 40 mg/kg **BI-847325**, 80 mg/kg **BI-847325**) with 8-10 mice per group.

## Protocol 3: Drug Preparation and Administration

- **Vehicle Preparation:** Prepare the vehicle solution consisting of 1% 2-hydroxyethyl cellulose and 0.25% polysorbate 80, with the pH adjusted to 2.8 with 1 M HCl.<sup>[1]</sup>
- **BI-847325 Formulation:** Prepare fresh formulations of **BI-847325** on each day of treatment by suspending the compound in the vehicle at the desired concentrations (e.g., 4 mg/mL for the 40 mg/kg dose and 8 mg/mL for the 80 mg/kg dose, assuming a 10 mL/kg dosing volume).
- **Administration:** Administer the vehicle or **BI-847325** formulations orally (p.o.) once weekly (q.w.) for four consecutive weeks.

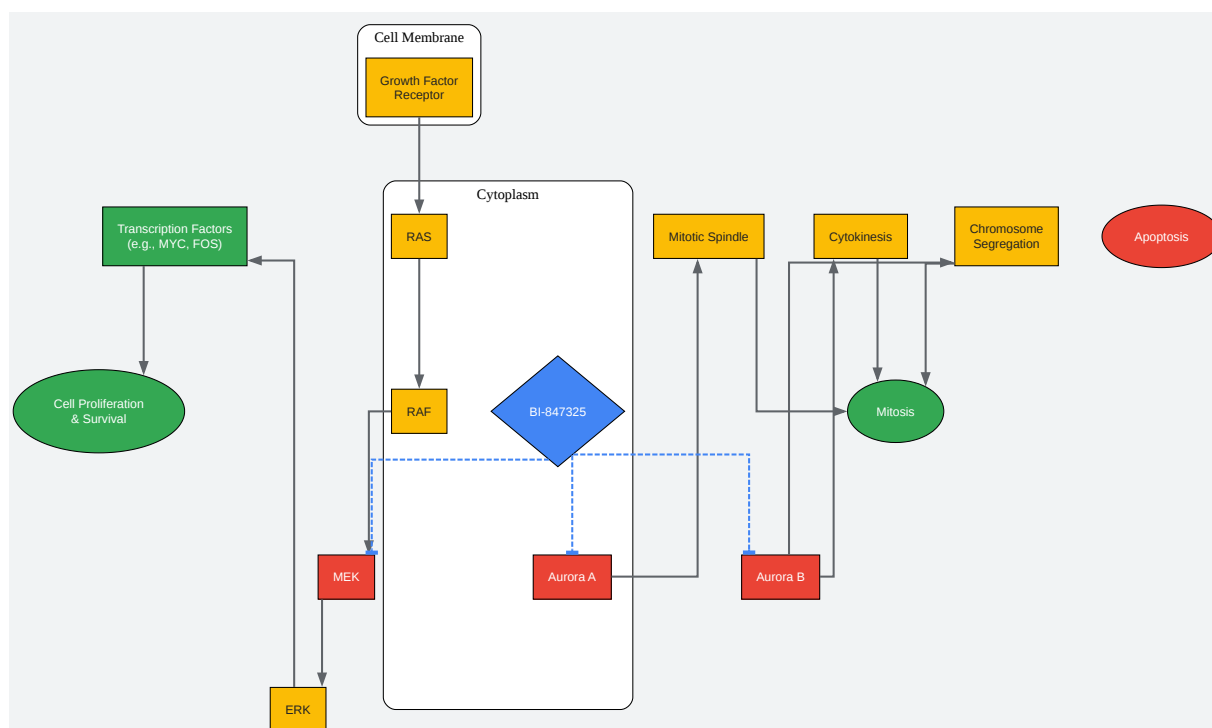
## Protocol 4: Efficacy Evaluation and Endpoint Analysis

- Tumor Growth and Body Weight Monitoring: Throughout the study, measure tumor volumes and mouse body weights 2-3 times per week.
- Efficacy Metrics:
  - Tumor Growth Inhibition (%TGI): Calculate as  $\%TGI = (1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})) \times 100$ .
  - Test/Control (T/C) Value: Calculate as  $T/C (\%) = (\text{Median tumor volume of treated group} / \text{Median tumor volume of control group}) \times 100$  on the final day of the study. A T/C value of < 25% is considered highly active.[\[1\]](#)
- Survival Analysis: Monitor the mice for signs of toxicity and record the date of death for survival analysis. The study endpoint may also be defined by a maximum tumor volume or a predetermined time point.
- Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissues for further analysis (e.g., pharmacodynamics, immunohistochemistry).

## Visualizations

### Signaling Pathway of BI-847325 Dual Inhibition in Pancreatic Cancer

**BI-847325** exerts its anti-tumor effects by simultaneously inhibiting two key signaling pathways frequently dysregulated in pancreatic cancer: the MAPK/ERK pathway and the Aurora kinase pathway.

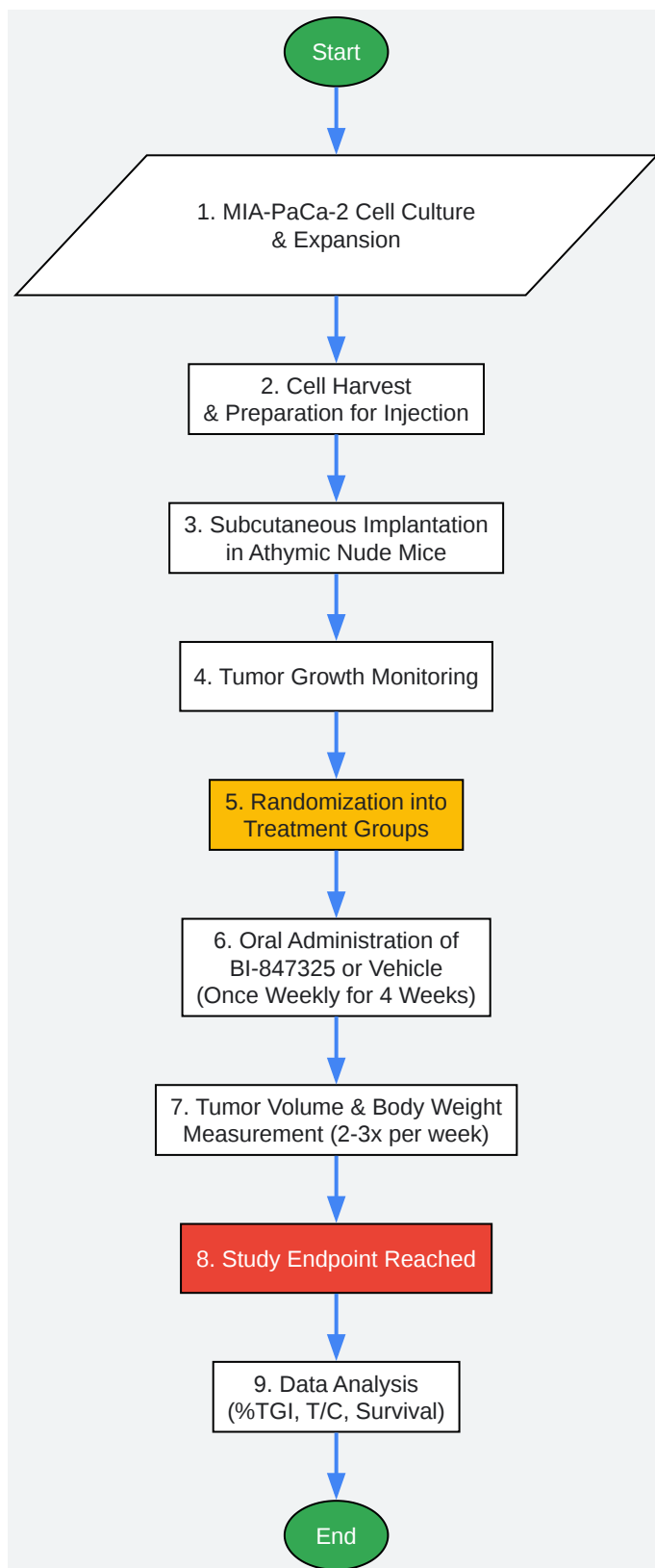


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Caption: Dual inhibition of MEK and Aurora kinases by **BI-847325** in pancreatic cancer.

## Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in the in vivo evaluation of **BI-847325**.



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## References

- 1. Item - FIGURE 5 from High In Vitro and In Vivo Activity of BI-847325, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - American Association for Cancer Research - Figshare [[aacr.figshare.com](https://aacr.figshare.com)]
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